2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chlorophenyl group, a tolyl group, and an isoxazole ring, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.
Formation of the Acetamide Linkage: This can be done by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the isoxazole ring or the chlorophenyl group, potentially leading to the formation of amines or alcohols.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and chlorophenyl group could play key roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(isoxazol-3-yl)acetamide: Lacks the tolyl group, potentially altering its reactivity and biological activity.
2-(4-chlorophenyl)-N-((5-methylisoxazol-3-yl)methyl)acetamide: Similar structure but with a methyl group instead of a tolyl group, which may affect its properties.
Uniqueness
2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is unique due to the presence of both the chlorophenyl and tolyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups within the same molecule may offer distinct advantages in terms of binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-2-6-15(7-3-13)18-11-17(22-24-18)12-21-19(23)10-14-4-8-16(20)9-5-14/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLREVSOBFXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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